molecular formula C13H16O4 B13568172 2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid CAS No. 1221787-89-8

2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid

Katalognummer: B13568172
CAS-Nummer: 1221787-89-8
Molekulargewicht: 236.26 g/mol
InChI-Schlüssel: SAAULXZXMJUTLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety and a tert-butoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid typically involves the reaction of benzoic acid derivatives with tert-butyl esters. One common method includes the esterification of benzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes .

Wissenschaftliche Forschungsanwendungen

2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group can undergo radical reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid is unique due to its specific structure, which combines a benzoic acid moiety with a tert-butoxy group. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Its reactivity and potential for forming reactive intermediates set it apart from other similar compounds .

Eigenschaften

CAS-Nummer

1221787-89-8

Molekularformel

C13H16O4

Molekulargewicht

236.26 g/mol

IUPAC-Name

2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoic acid

InChI

InChI=1S/C13H16O4/c1-13(2,3)17-11(14)8-9-6-4-5-7-10(9)12(15)16/h4-7H,8H2,1-3H3,(H,15,16)

InChI-Schlüssel

SAAULXZXMJUTLZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CC1=CC=CC=C1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.